molecular formula C15H8F6O2 B12517654 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12517654
M. Wt: 334.21 g/mol
InChI Key: VQGZGFVWERQDLR-UHFFFAOYSA-N
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Description

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the preparation of the corresponding Grignard reagent. This Grignard reagent is then reacted with carbon dioxide to yield the desired carboxylic acid . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety considerations are crucial due to the potential explosiveness of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and the biphenyl structure, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)11-3-1-2-4-12(11)13(22)23/h1-7H,(H,22,23)

InChI Key

VQGZGFVWERQDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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